Antifoam pe-l

Description

Role of Foam Control in Chemical and Biological Systems

Foam is characterized by the dispersion of gas bubbles within a liquid phase, stabilized by surface-active agents. In industrial settings, foam generation can be triggered by mechanical agitation, chemical reactions, or the presence of inherent surfactants within process streams hansa-engineering.sepjbt.orgbcfchemie.com. The detrimental effects of uncontrolled foam include:

Operational Inefficiencies: Foam can cause vessel overflow, leading to material loss and potential environmental hazards. It can also impede efficient mixing and heat transfer, slowing down processes and increasing energy consumption foamcontrol.co.uk.

Equipment Damage and Safety Hazards: Foaming can lead to equipment malfunction, such as pump cavitation, and create slippery conditions on factory floors, increasing the risk of accidents hansa-engineering.segetchemready.com. In fire suppression, foam acts as a critical barrier, smothering flames and preventing re-ignition by cutting off oxygen supply, especially in the context of flammable liquid fires deltafire.com.auexfire.co.ukenvirotecgroup.au.

Compromised Product Quality: In industries like food processing and chemical manufacturing, foam can lead to contamination, affect product texture, and make packaging difficult foamcontrol.co.ukgetchemready.com.

Biological Process Limitations: In bioprocesses such as fermentation, foam can reduce the available headspace for aeration, decrease the oxygen transfer rate, and potentially lead to contamination if it breaches sterile barriers pjbt.orgsmolecule.com.

Effective foam control strategies are thus essential for ensuring smooth operations, maintaining product quality, and safeguarding personnel and equipment.

Overview of Polyether-Based Antifoaming Agents: The Case of Antifoam PE-L

Polyether-based antifoaming agents represent a significant class of non-ionic surfactants widely employed for their efficacy in foam management ywlchemical.comantifoamchemical.comnhdefoamer.com. These agents are typically synthesized from polymers like polypropylene (B1209903) glycol (PPG) or ethylene (B1197577) oxide/propylene (B89431) oxide (EO/PO) copolymers, often with further modifications to enhance their performance characteristics ywlchemical.com. Key properties that contribute to their effectiveness include their molecular weight and structure, hydrophilic-lipophilic balance (HLB) value, ability to reduce surface tension, and water solubility or dispersibility ywlchemical.com.

This compound is a specific polyether-based antifoaming agent, identified by CAS number 9003-13-8 chemicalbook.comchemdad.com. It is characterized by its low viscosity and notably low cytotoxicity, making it particularly suitable for sensitive applications in biochemistry, such as bacterial and cell cultures smolecule.comfujifilm.com. As a polyether-type antifoaming agent, this compound functions by reducing the surface tension at the air-liquid interface, thereby destabilizing foam structures and preventing the formation of stable foam smolecule.com. It is available in various viscosity grades, with PE-L denoting the low-viscosity variant fujifilm.com.

Key Physical and Chemical Properties of this compound:

| Property | Value | Source(s) |

| Boiling Point | >200 °C (lit.) | chemicalbook.comchemdad.com |

| Density | 1 g/mL at 25 °C | chemdad.com |

| Specific Gravity | 1.003 | chemdad.com |

| Refractive Index | n20/D 1.446 - 1.450 | chemdad.comfujifilm.com |

| Flash Point | 217 °C | fujifilm.com |

| Water Solubility | 42.3 g/L at 20℃ | chemdad.com |

| Flammability | Non-flammable | chemicalbook.comchemdad.com |

This compound finds application across a broad spectrum of industries, including hydraulic fluids, metalworking fluids, lubricants, heat transfer fluids, solder assist fluids, quenchants, solvents, plasticizers, and as a general foam control agent chemicalbook.comchemdad.com. Its non-silicone nature also makes it a preferred choice in applications where silicone contamination is a concern antifoamchemical.com.

Foundational Research Areas for this compound

Research into antifoaming agents like this compound primarily focuses on understanding their mechanisms of action, evaluating their performance, and characterizing their properties.

Mechanism of Action: Polyether antifoams, including this compound, operate through several key mechanisms to disrupt foam stability. These include the penetration of antifoam droplets into the foam lamellae, creating bridges between bubbles to enhance liquid drainage, and de-wetting the foam film, which reduces its affinity for the liquid smolecule.comresearchgate.net. Ultimately, these actions facilitate the rupture of the foam film, leading to bubble collapse smolecule.comresearchgate.netnih.gov. The effectiveness is linked to their ability to significantly lower the surface tension of the liquid interface smolecule.comtecpro.com.au. Research also indicates that structural modifications, such as branching in polyether chains, can improve water solubility and enhance defoaming ability researchgate.net. Furthermore, the application of Hansen Solubility Parameters (HSP) is being explored as a method to predict and select suitable antifoaming agents based on their affinity with foam-forming surfactants acs.org.

Performance Evaluation and Characterization: Studies evaluate the efficiency of polyether antifoams by their ability to quickly break down foam bubbles and suppress foam generation, often at very low concentrations, indicating cost-effectiveness antifoamchemical.com. Their long-lasting foam control capabilities and compatibility with both aqueous and non-aqueous systems are also key areas of research antifoamchemical.com. A significant characteristic of this compound highlighted in research is its very low cytotoxicity, which is crucial for its use in biological applications like cell cultures and microbial fermentations smolecule.comfujifilm.com. This property ensures that the agent does not adversely affect cellular viability or activity, a critical consideration in bioprocessing. Research also explores the performance of polyether-based antifoams in specific industrial contexts, such as crude oil separation, where their ability to break down foam formed by natural emulsifiers is assessed researchgate.net.

Comparative Studies: While direct comparative studies specifically detailing this compound against a wide array of other agents are not extensively detailed in the provided snippets, general research compares polyether antifoams with silicone-based counterparts. Polyether-modified silicones, for instance, are noted for combining the advantages of both, exhibiting low surface tension, rapid defoaming, and long-lasting foam suppression nih.govencyclopedia.pub. The development of novel polyether-based defoamers, such as branched alkyl polyethers, is also an active area, showing promise for improved performance researchgate.net.

Structure

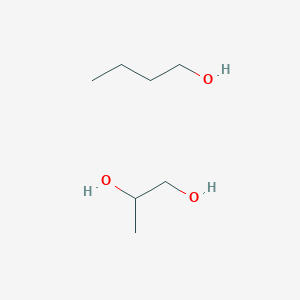

2D Structure

Properties

Molecular Formula |

C7H18O3 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

butan-1-ol;propane-1,2-diol |

InChI |

InChI=1S/C4H10O.C3H8O2/c1-2-3-4-5;1-3(5)2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3 |

InChI Key |

AXNCLTXKOHIWCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CC(CO)O |

Origin of Product |

United States |

Mechanisms of Action and Interfacial Phenomena of Antifoam Pe L

Interactions with Foaming Components and System Impurities

Competitive Adsorption with Surfactants and Proteins

Foams are often stabilized by surface-active substances such as surfactants and proteins, which adsorb at the air-liquid interface, lowering interfacial tension and imparting elasticity to the foam lamellae ywlchemical.compjbt.org. Antifoam PE-L, being surface-active itself, competes with these stabilizing agents for adsorption sites at the air-liquid interface smolecule.comspecialchem.combcfchemie.com. Upon entering the foam lamellae, this compound molecules can displace the stabilizing surfactants or proteins. This displacement leads to an increase in local surface tension and a reduction in surface elasticity, destabilizing the bubble film and promoting its rupture ywlchemical.comsmolecule.comspecialchem.combcfchemie.com. The effectiveness of this competitive adsorption is influenced by the relative surface activity and concentration of this compound compared to the foam-stabilizing agents present in the system specialchem.comspecialchem.com.

Influence of Hydrophobic Solid Particles on Antifoaming Efficacy

Many antifoam formulations, including those based on polyethers, are often enhanced by the inclusion of hydrophobic solid particles, such as silica (B1680970) ywlchemical.comhillpublisher.comut.ac.irfiveable.mel-i.co.ukresearchgate.net. These particles synergistically improve antifoaming performance. When incorporated into the foam system, hydrophobic solid particles migrate to the air-liquid interface. They can then adsorb onto the hydrophobic portions of surfactant molecules present on the bubble surface ywlchemical.comhillpublisher.comut.ac.ir. This interaction can alter the particle's hydrophobicity, making it more hydrophilic and facilitating its entry into the aqueous phase ywlchemical.comhillpublisher.com. Alternatively, these particles can bridge adjacent foam lamellae, creating weak points that promote coalescence and drainage, ultimately leading to bubble rupture ywlchemical.comfiveable.meresearchgate.netresearchgate.net. The presence of these particles can also reduce the entry barrier for the antifoam oil droplets into the foam film and enhance their ability to spread and form destabilizing lenses or bridges l-i.co.ukresearchgate.netcapes.gov.brscialert.net. The size, shape, and surface properties of these hydrophobic particles are critical factors influencing their effectiveness in destabilizing foam structures ut.ac.irfiveable.mel-i.co.uk.

Durability and Performance Evolution of this compound in Dynamic Systems

The performance of antifoams like this compound can change over time, particularly in dynamic industrial processes involving agitation, shear, and continuous operation. Understanding the mechanisms of deactivation and strategies for reactivation is essential for sustained foam control.

Mechanisms of Antifoam Exhaustion and Deactivation

In dynamic systems, antifoams can lose their efficacy through a process known as exhaustion or deactivation researchgate.netresearchgate.netacs.org. For mixed antifoams containing oils and hydrophobic particles, a primary mechanism involves the segregation of these components researchgate.netacs.org. Over time, the oil and solid particles can separate into distinct populations of globules: some become silica-free, while others become silica-enriched researchgate.netacs.org. The silica-free globules may have a high entry barrier, preventing them from reaching the air-liquid interface, while the silica-enriched globules can become non-deformable, hindering their ability to rupture foam films researchgate.netacs.org.

Another significant deactivation mechanism is the disappearance of the spread oil layer from the solution surface researchgate.netacs.org. This can occur due to the emulsification of the oil layer into smaller, ineffective droplets during foam film rupture events researchgate.netacs.org. As the antifoam components become less mobile or unable to effectively spread and bridge foam lamellae, their ability to break bubbles diminishes capes.gov.brresearchgate.netacs.org. Factors such as high shear forces, prolonged exposure to the foaming medium, and interaction with other process components can accelerate these deactivation processes researchgate.netresearchgate.netacs.org.

Strategies for Antifoam Reactivation and Sustained Performance

The loss of antifoam activity can often be reversed through reactivation strategies, typically involving the reintroduction of active components or the re-establishment of optimal antifoam structures researchgate.netacs.org. One effective method for reactivation is the addition of fresh oil, which can resaturate the exhausted oil droplets and facilitate the rearrangement of solid particles into new, active antifoam globules researchgate.netacs.org. This process restores the spread oil layer and the ability of the antifoam to effectively interact with and rupture foam lamellae researchgate.netacs.org.

To ensure sustained performance, strategies can include optimizing the initial formulation to enhance stability, employing intermittent or controlled dosing to maintain an effective concentration, or designing systems that can inherently regenerate antifoam activity. For instance, maintaining an optimal balance between oil and hydrophobic particles is crucial, as deviations can lead to premature deactivation ut.ac.irl-i.co.ukresearchgate.netacs.org. Furthermore, understanding the specific process conditions, such as temperature, pH, and the nature of the foaming agents, is vital for selecting and applying antifoams that resist deactivation or can be effectively reactivated specialchem.comresearchgate.netresearchgate.net.

Advanced Characterization and Performance Evaluation Methodologies for Antifoam Pe L

Experimental Techniques for Antifoam Efficacy Assessment

The effectiveness of Antifoam PE-L is quantified through a series of standardized and advanced experimental techniques designed to measure its ability to prevent foam formation and destabilize existing foam.

Static and Dynamic Foam Stability Tests (e.g., Ross-Miles Test, Shake Test, Air Sparge)

Static and dynamic foam stability tests are fundamental for assessing the performance of antifoaming agents. The Ross-Miles test , a widely recognized standard, is employed to determine the initial foam height and its stability over time. In a hypothetical evaluation of this compound, a surfactant solution known to produce a stable foam would be tested with and without the addition of the antifoam. The results would likely demonstrate a significant reduction in the initial foam height and a rapid decay of the foam column in the presence of this compound.

The Shake Test offers a simpler, more qualitative assessment. A solution containing a foaming agent and this compound is vigorously shaken in a graduated cylinder, and the resulting foam height and its persistence are recorded. It is expected that the sample with this compound would exhibit minimal foam formation, which would dissipate almost instantaneously.

For dynamic foam generation, the Air Sparge method is utilized. Air is bubbled through the test liquid at a constant flow rate, and the steady-state foam height is measured. The introduction of this compound into the system would be expected to drastically reduce the equilibrium foam height, showcasing its effectiveness under continuous agitation and aeration.

Table 1: Hypothetical Ross-Miles Test Results for this compound

| Test Solution | Initial Foam Height (mm) | Foam Height after 5 min (mm) |

|---|---|---|

| Surfactant Solution (Control) | 150 | 145 |

| Surfactant Solution + this compound | 20 | 5 |

Real-time Monitoring of Foam Height and Volume

To gain a more detailed understanding of antifoam kinetics, real-time monitoring of foam height and volume is employed. This can be achieved using specialized equipment that utilizes optical sensors, conductivity, or ultrasonic waves to continuously track the foam-liquid interface. When evaluating this compound, such a setup would provide data on the rate of foam collapse and the antifoam's persistence over time. The expected outcome would be a rapid decrease in foam volume immediately following the addition of this compound, followed by a prolonged period of foam suppression.

Interfacial Rheology and Viscoelastic Properties of Liquid Films

The stability of foam is intrinsically linked to the rheological properties of the liquid films between bubbles. Interfacial rheology measures the viscoelasticity of these films. It is anticipated that the presence of this compound at the air-liquid interface would significantly alter these properties. Specifically, it would likely decrease the surface elasticity and viscosity of the lamellae, making them less capable of withstanding mechanical disturbances and promoting bubble coalescence.

Dynamic Surface Tension and Viscosity Profiling

Dynamic surface tension measurements are critical for understanding how an antifoam agent behaves at a freshly formed interface. For this compound, it is expected that it would rapidly migrate to the air-water interface, causing a swift reduction in surface tension. This rapid action is a key characteristic of an effective antifoam. Similarly, bulk viscosity profiling of the foaming liquid with and without this compound would be conducted. While the antifoam's primary action is at the interface, any significant alteration of the bulk viscosity could also influence foam stability.

Table 2: Illustrative Dynamic Surface Tension Data

| Time after Interface Creation (s) | Surface Tension (mN/m) - Control | Surface Tension (mN/m) - With this compound |

|---|---|---|

| 0.1 | 72 | 55 |

| 1.0 | 72 | 45 |

| 10.0 | 71 | 40 |

Optical and Microscopic Analysis of Bubble Coalescence and Film Rupture

Direct visualization of the antifoaming mechanism is achieved through optical and microscopic techniques. By observing a foam structure under a microscope, the addition of this compound would likely be seen to trigger rapid bubble coalescence and film rupture. The antifoam droplets would be observed spreading at the interface, creating a lens that bridges and ultimately ruptures the thin liquid film between bubbles. This provides direct evidence of the antifoam's mode of action.

Analytical Chemistry Approaches for this compound Characterization

To fully understand the performance of this compound, its chemical composition and physical properties must be thoroughly characterized. A suite of analytical chemistry techniques would be employed for this purpose.

Given that "PE" in the name may suggest a polyethylene (B3416737) or polyester-based component, and "L" could indicate a liquid form, analytical methods would be chosen to elucidate the structure of such a formulation. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) would be used to identify the functional groups present, which could confirm the presence of ester or ether linkages characteristic of such polymers. Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the molecular structure and composition of the active ingredients.

Gel Permeation Chromatography (GPC) would be utilized to determine the molecular weight distribution of the polymeric components, a critical parameter influencing the antifoam's spreading and interfacial properties. Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to identify any volatile components or additives within the formulation. Finally, Dynamic Light Scattering (DLS) might be used to determine the particle size distribution of the antifoam emulsion, which is crucial for its dispersibility and efficiency in the foaming medium.

Spectroscopic Analysis of Polyether Structure and Modifications

Spectroscopic techniques are indispensable for the detailed structural characterization of polyether antifoams like this compound. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopies are primary tools for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the polyether backbone of this compound. The presence of strong absorbance bands around 1100 cm⁻¹ is characteristic of the C-O-C stretching vibration of the ether linkages. Modifications to the polyether structure, such as the introduction of different functional groups, can be detected by the appearance of new characteristic absorption bands. For instance, the incorporation of urethane linkages would be evidenced by N-H stretching vibrations around 3360 cm⁻¹ and C=O stretching vibrations around 1705 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR provide detailed information about the molecular structure of polyether antifoams. researchgate.net ¹H NMR spectroscopy can be used to determine the ratio of different monomer units, such as ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), within the polyether chain by integrating the signals corresponding to the different types of protons. Chemical shifts in the range of 3.4-3.7 ppm are typically associated with the protons of the polyether backbone.

A detailed investigation into the functional groups responsible for the formation of complexes between molecules can be carried out using FTIR and confirmed by ¹H NMR spectroscopic data. nih.gov The analysis of structurally similar compounds can help in confirming the mechanism of interaction. nih.gov

Interactive Data Table: Typical Spectroscopic Data for Polyether Antifoams

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| FTIR | ~3450 | O-H stretching (end-groups or moisture) |

| FTIR | ~2870-2970 | C-H stretching (alkyl groups) |

| FTIR | ~1100 | C-O-C stretching (ether backbone) |

| ¹H NMR | ~1.1 | -CH₃ of propylene oxide units |

| ¹H NMR | ~3.4-3.7 | -CH₂- and -CH- of the polyether backbone |

Chromatography for Polyether Component Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of polymers like this compound. impactanalytical.comintertek.comwaters.com This information is crucial as the molecular weight and its distribution significantly influence the physical properties and performance of the antifoam. lcms.czlcms.cz

In GPC/SEC, the polymer sample is dissolved in a suitable solvent and passed through a column packed with a porous gel. intertek.comwaters.com Larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. waters.com This allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). impactanalytical.com

The choice of solvent and column is critical for accurate analysis. For polyether-based antifoams, common solvents include tetrahydrofuran (THF) and aqueous buffer solutions, depending on the polarity of the polymer. impactanalytical.com Various detectors can be used, with the differential refractometer being the most common for GPC analysis. waters.com

Interactive Data Table: GPC/SEC Analysis of a Model Polyether Antifoam

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 2500 g/mol |

| Weight Average Molecular Weight (Mw) | 2800 g/mol |

| Polydispersity Index (PDI) | 1.12 |

| Elution Time (peak) | 15.2 min |

Computational and Predictive Modeling of this compound Behavior

Computational modeling provides a molecular-level and process-scale understanding of the mechanisms governing the performance of this compound, complementing experimental investigations.

Molecular Dynamics Simulations of Interfacial Adsorption and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of antifoam molecules at interfaces, such as the air-water interface of a foam film. mdpi.comresearchgate.netfigshare.com By simulating the trajectories of individual atoms and molecules over time, MD can provide insights into:

Adsorption and Spreading: How this compound molecules adsorb onto the foam lamella and spread at the interface.

Interfacial Structure: The orientation and conformation of polyether molecules at the interface.

Interactions: The interactions between the antifoam molecules and the surfactant molecules that stabilize the foam.

For example, MD simulations have shown that some polyether molecules adsorb almost flat on the gas/liquid interface, with both EO and PO groups located in the aqueous phase near the interface. mdpi.com These simulations can help to elucidate the antifoaming mechanism by revealing how the antifoam disrupts the stabilizing surfactant layer, leading to foam collapse. mdpi.com

Computational Fluid Dynamics (CFD) for Process-Scale Foam Dynamics

Computational Fluid Dynamics (CFD) is a numerical method used to simulate fluid flow, heat transfer, and related phenomena. ieomsociety.orgcfd.direct In the context of this compound, CFD can be used to model and predict foam behavior on an industrial scale. chalmers.seresearchgate.net This can include:

Foam Generation and Transport: Simulating how foam is generated and moves within a process vessel.

Antifoam Dispersion: Modeling the dispersion of this compound droplets within the foaming medium.

Foam Collapse: Predicting the rate and extent of foam collapse upon the addition of the antifoam.

CFD simulations can help optimize the addition point and dispersion of this compound to achieve maximum efficiency in industrial processes. ieomsociety.org

Empirical Modeling and Data-Driven Prediction of Antifoam Performance

Empirical and data-driven models, including machine learning algorithms, can be developed to predict the performance of this compound based on experimental data. nih.govresearchgate.netadhesivesmag.com These models can correlate formulation variables (e.g., polyether structure, molecular weight) and process conditions (e.g., temperature, agitation) with antifoam performance metrics (e.g., foam knockdown time, suppression height).

Different machine learning models, such as neural network regression and support vector regression, can be trained on datasets to predict key performance indicators. mdpi.com This data-driven approach can accelerate the development and optimization of antifoam formulations for specific applications. adhesivesmag.comresearchgate.net

Interactive Data Table: Example of a Data-Driven Model for Antifoam Performance

| Input Variable | Predicted Performance (Foam Height, cm) |

| Antifoam Concentration: 10 ppm, Temperature: 25°C | 2.5 |

| Antifoam Concentration: 20 ppm, Temperature: 25°C | 1.8 |

| Antifoam Concentration: 10 ppm, Temperature: 40°C | 3.1 |

| Antifoam Concentration: 20 ppm, Temperature: 40°C | 2.2 |

Quantum Chemistry Software Applications (e.g., Gaussian)

Quantum chemistry software, such as Gaussian, can be used to perform high-level theoretical calculations on the electronic structure of molecules. aber.ac.ukutdallas.eduuleth.cayoutube.com For this compound, these calculations can provide fundamental insights into:

Molecular Properties: Calculation of properties such as molecular orbital energies (HOMO, LUMO), dipole moments, and partial atomic charges. ripublication.com

Intermolecular Interactions: Understanding the nature and strength of interactions between the polyether molecules and other components in the system.

Reactivity: Predicting the reactivity of different parts of the antifoam molecule.

These quantum mechanical calculations can complement experimental data and provide a deeper understanding of the chemical principles underlying the performance of this compound. ripublication.com

Quantitative Metrics and Parameters for Optimization

The optimization of antifoam performance in industrial applications necessitates the use of precise and reproducible quantitative metrics. These parameters allow for a detailed comparison of different antifoam agents and a systematic approach to determining the most effective formulation and operating conditions. For this compound, a polyether-type antifoaming agent, key methodologies involve evaluating its impact on gas transfer efficiency in bioreactors and quantifying its physicochemical affinity with foaming agents.

Oxygen Transfer Rate (OTR) and Volumetric Mass Transfer Coefficient (kLa) as Performance Indicators

In many biotechnological and aerobic fermentation processes, efficient oxygen transfer is critical for cell growth and productivity. The introduction of an antifoam agent can significantly alter the hydrodynamics of the system and, consequently, the rate of oxygen transfer from the gas phase to the liquid phase. Therefore, the Oxygen Transfer Rate (OTR) and the Volumetric Mass Transfer Coefficient (kLa) serve as crucial performance indicators for evaluating this compound. infors-ht.comresearchgate.netkuhner.com

The evaluation of this compound's impact on kLa is therefore essential for optimizing its use, ensuring that foam is controlled without critically limiting the oxygen supply required by the process.

Table 1: Illustrative Impact of Antifoam Concentration on kLa at Different Agitation Speeds

This table illustrates the typical relationship observed between antifoam concentration, agitation speed, and the Volumetric Mass Transfer Coefficient (kLa). The data are representative examples based on general findings and demonstrate how increasing antifoam concentration often leads to a reduction in kLa values.

| This compound Concentration (ppm) | kLa (h⁻¹) at 300 RPM | kLa (h⁻¹) at 500 RPM |

|---|---|---|

| 0 (Control) | 45 | 75 |

| 25 | 40 | 68 |

| 50 | 36 | 62 |

| 100 | 31 | 55 |

Application of Hansen Solubility Parameters (HSP) for Structure-Activity Relationship Studies

Selecting an optimal antifoam often relies on empirical testing. However, a more quantitative and predictive approach involves the use of Hansen Solubility Parameters (HSP) to study the structure-activity relationship between the antifoam and the foam-stabilizing agent. acs.orgnih.govnih.govsemanticscholar.org HSP provides a numerical method to characterize the affinity between substances, which is a critical factor for effective antifoaming action. acs.orgnih.gov

The total Hildebrand solubility parameter is deconstructed by the Hansen method into three components that quantify different intermolecular forces:

δD (Dispersion forces): Energy from atomic dispersion forces.

δP (Polar forces): Energy from dipolar intermolecular forces.

δH (Hydrogen bonding): Energy from hydrogen bonds between molecules.

The affinity between two substances, such as an antifoam and a foaming surfactant, can be calculated as a "distance" (Ra) in the three-dimensional Hansen space. A smaller Ra value indicates that the two substances have similar solubility parameters and, therefore, a higher affinity for each other. researchgate.net For an antifoam to be effective, it must have a strong affinity for the foaming agent to be able to penetrate the foam lamella and disrupt its stability. nih.gov

A key research study demonstrated this principle by measuring the HSPs for a common foaming agent, polyoxyethylene(23)lauryl ether (PEL), and several commercial antifoaming agents. acs.orgnih.gov The study found a strong correlation (0.860–0.953) between the calculated HSP distance (Ra) and the observed defoaming effect. acs.orgnih.govresearchgate.net The antifoam with the smallest Ra value relative to PEL exhibited the best performance. This methodology allows for a more targeted selection of antifoams like this compound by matching its HSP values to those of the specific foaming components in a given system.

Table 2: Hansen Solubility Parameters (HSP) and Calculated Distance (Ra) for Polyoxyethylene Lauryl Ether (PEL) and Various Antifoams

This table presents data from a study by Kato et al., which used the Hansen Solubility Sphere method to determine the HSP values for the foaming agent PEL and five different antifoams (Af: A-E). The calculated HSP distance (Ra) quantifies the affinity between PEL and each antifoam, with a smaller value indicating higher affinity and predicting better defoaming performance.

| Substance | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Ra from PEL (MPa¹/²) |

|---|---|---|---|---|

| PEL (Foaming Agent) | 16.5 | 1.0 | 1.0 | N/A |

| Antifoam A | 16.7 | 3.8 | 5.8 | 5.5 |

| Antifoam B | 16.7 | 3.8 | 5.8 | 5.5 |

| Antifoam C | 16.7 | 3.8 | 5.8 | 5.5 |

| Antifoam D | 16.5 | 0.0 | 0.0 | 1.0 |

| Antifoam E | 15.5 | 0.0 | 0.0 | 1.4 |

Applications of Antifoam Pe L in Diverse Industrial and Scientific Domains Research Focus

Chemical Processing and Manufacturing

Antifoam PE-L and similar EO/PO block copolymers are integral to maintaining efficient operations in chemical processing and manufacturing by mitigating the detrimental effects of foam.

Foam Suppression in Reaction Vessels and Separation Columns

In chemical reaction vessels and separation columns, foam generation can lead to reduced capacity, product loss, and operational inefficiencies. This compound operates by migrating to the air-liquid interface of foam bubbles. Its amphiphilic nature allows it to spread rapidly, reducing the surface tension of the bubble film. This action destabilizes the lamellae, causing them to drain and rupture, leading to bubble collapse and foam breakdown smolecule.comdow.comresearchgate.net. Research indicates that these polyether-based antifoams are effective non-volatile agents in various systems due to their surface activity fujifilm.com. Their ability to function across different pH levels and temperatures makes them suitable for a wide range of chemical processes usda.govresearchgate.net.

Role in Process Efficiency and Throughput Enhancement

The effective suppression of foam by this compound directly contributes to enhanced process efficiency and throughput. By preventing foam-induced overflows, it ensures that reaction vessels and separation columns operate at their intended volumes, maximizing capacity pmcouvrie.com. This reduction in foam also minimizes downtime associated with foam management, leading to increased production rates and reduced operational costs. Furthermore, by stabilizing processes and preventing disruptions, these antifoams can contribute to more consistent product quality and higher yields researchgate.net.

Hydrocarbon Industry Operations

The hydrocarbon industry, from extraction to refining, frequently encounters significant foaming challenges that necessitate effective control agents.

Foam Control in Crude Oil Extraction, Separation, and Refining (e.g., Coking)

In crude oil extraction and separation processes, foam can impede the efficient separation of oil, water, and gas. Polyalkylene glycols, including EO/PO block copolymers, are employed as antifoaming agents in these environments researchgate.netkakhia.orgacs.orgnih.gov. While silicone-based antifoams are prevalent in oil-based systems, organic antifoams like PAGs are also utilized, particularly in water-based aspects of hydrocarbon processing researchgate.net. In refining operations, such as coking, high temperatures and complex mixtures create challenging foaming conditions. While silicones are often favored for their thermal stability in coking processes, research continues into alternative and complementary defoaming technologies researchgate.netgoogle.com. The general use of EO/PO copolymers in lubricants and industrial fluids, which are related to hydrocarbon processing, highlights their applicability in this sector ualberta.cadataintelo.com.

Interfacial Behavior with Complex Hydrocarbon Mixtures (e.g., Asphaltenes, Maltenes)

The stability of foams in crude oil is often attributed to the presence of surface-active components like asphaltenes and maltenes, which form rigid interfacial films researchgate.netresearchgate.netifpenergiesnouvelles.fr. EO/PO block copolymers, due to their amphiphilic nature, can interact with these complex hydrocarbon mixtures. Research has demonstrated that these copolymers can displace asphaltenes from oil-water interfaces, disrupt the stabilizing interfacial films, and influence demulsification efficiency researchgate.netresearchgate.netacs.org. This interaction mechanism is crucial for breaking down stable emulsions and controlling foam in crude oil processing. The ability of these block copolymers to modify interfacial properties is key to their effectiveness in complex hydrocarbon systems mdpi.com.

Material Science and Formulation Industries

This compound and related EO/PO block copolymers find broad utility in material science and various formulation industries, contributing to product quality and application performance.

In the paints, coatings, and inks industries, these antifoams are incorporated to prevent foam formation during manufacturing, mixing, and application processes. This ensures smooth finishes, prevents defects like fish eyes, and maintains product integrity smolecule.comsatol.net. They are effective in formulations based on acrylics, vinyl acetate, PVA, and water-soluble alkyds satol.net. Their use extends to adhesives and latex formulations, where they improve application properties and stability usda.govdow.com. In the broader material science context, EO/PO block copolymers serve as additives, emulsifiers, dispersants, and rheology modifiers in polymer formulations, contributing to enhanced material properties and processing tennessee.edudatahorizzonresearch.comekb.eg.

Compound List

this compound

Ethylene (B1197577) Oxide (EO)

Propylene (B89431) Oxide (PO)

Polyalkylene Glycol (PAG)

Polyethylene (B3416737) Oxide (PEO)

Polypropylene (B1209903) Oxide (PPO)

Polydimethylsiloxane (B3030410) (PDMS)

Silicone oils

Fatty acids

Alkyl polyacrylates

Guerbet alcohol ethoxylates

Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) triblock copolymers (PEO-PPO-PEO)

Pluronics

Poloxamers

Alkyl polyglycosides (APG)

Asphaltenes

Maltenes

Silica (B1680970) nanoparticles

Titanium dioxide

Applications in Paints, Coatings, and Adhesives Manufacturing

The manufacturing and application of paints, coatings, and adhesives frequently involve processes that generate foam. This can occur during mixing, grinding, dispersion, and application stages due to the incorporation of air through high-shear forces or mechanical agitation specialchem.comborchers.compcimag.com. Foam can lead to surface defects, reduced product quality, and inefficient processing. Silicone-based antifoams, including silicone polyethers, are widely employed to mitigate these issues specialchem.comborchers.compcimag.comywlchemical.comrussoindustrial.ru.

This compound, as a polyether-type antifoaming agent, contributes to foam control through its inherent surface-active properties. Silicone-based antifoams, in general, function by migrating to the air-liquid interface of foam bubbles. Their low surface tension, often around 20 mN/m, compared to water (approximately 72 mN/m), allows them to spread rapidly over foam lamellae, destabilizing the bubbles and causing them to collapse specialchem.compcimag.com. Silicone polyethers, a class to which this compound belongs, are particularly valued for balancing effective foam control with good surface appearance in the final film, avoiding defects like silicone spots or oil drift specialchem.compcimag.comrussoindustrial.ru.

These agents are effective in both waterborne and solvent-borne formulations. In waterborne systems, they are often self-emulsifying or can be readily dispersed, facilitating incorporation into polar coatings and adhesives specialchem.compcimag.com. For solvent-borne systems, they help prevent foam during application and mitigate issues like craters in the dried film specialchem.comborchers.com. The use of modified polydimethylsiloxane (PDMS) and silicone polyether copolymers represents advanced technologies in this field, offering advantages such as 100% active content for formulation flexibility and lower use levels specialchem.compcimag.comrussoindustrial.ru.

Properties of this compound

This compound is characterized by several physical and chemical properties that define its performance and handling.

| Property | Value | Source |

| Appearance | Colorless - nearly colorless, clear liquid | fujifilm.com |

| Flash Point | 217 °C | fujifilm.com |

| Specific Gravity | 0.991 | fujifilm.com |

| Refractive Index | 1.446 - 1.450 (at 20 °C) | fujifilm.com |

Research Findings in Coatings

Research into silicone-based antifoams highlights their evolution and efficacy. For instance, novel silicone polyether-based antifoams have been developed to offer a balance between effective foam control and ease of incorporation, leading to good coated surface appearance in various systems specialchem.compcimag.com. These advanced formulations can be designed to function effectively as sole antifoams, offering benefits such as being 100% active, self-emulsifying for easier integration into aqueous or polar coatings, and avoiding hydrophobic particles that could cause surface defects specialchem.compcimag.comrussoindustrial.ru. Studies comparing different foam-control technologies in waterborne clear overprint varnishes have indicated that higher density measurements after stirring tests correlate with lower air entrapment and superior foam control pcimag.com.

Role in Food Processing Systems (General Mechanisms of Foam Control)

Foam formation is a common challenge across numerous food processing operations, including fermentation, beverage production, and dairy processing up.ptresearchgate.netbonyanshimi.com. Uncontrolled foam can lead to reduced processing efficiency, overflow issues, contamination risks, and decreased product quality up.ptbonyanshimi.com. Antifoaming agents are crucial additives used to manage and suppress this foam.

The mechanisms by which antifoams, including polyether-based agents like this compound, control foam are multifaceted. Foam is a dispersion of gas (air) in a liquid, stabilized by surfactants or other surface-active agents that form films around the gas bubbles up.ptresearchgate.net. Antifoams work by destabilizing these films and promoting bubble rupture. Key mechanisms include:

Spreading and Rupture: Antifoam agents, often comprising hydrophobic oils or particles, are introduced into the foaming system. They migrate to the air-water interface of the foam films. Their low surface tension allows them to spread rapidly across the film, thinning it and initiating rupture up.ptywlchemical.comresearchgate.net.

Bridging and Dewetting: In some mechanisms, the antifoam droplet forms a "bridge" between adjacent foam film surfaces. This bridging action, coupled with dewetting (the tendency of the antifoam to move away from the film surface), leads to the film's collapse up.pt.

Surface Tension Reduction: By reducing the surface tension of the liquid phase, antifoams make the foam films less stable and more prone to breaking up.ptywlchemical.com.

Particle-Mediated Rupture: Many antifoams incorporate hydrophobic solid particles. These particles are insoluble in the foaming medium and are driven to the air-liquid interface. They disrupt the surfactant layer, weaken the film, and facilitate rupture up.ptresearchgate.net.

Silicone-based antifoams, such as those based on polydimethylsiloxane (PDMS), are widely utilized in the food industry due to their thermal stability, chemical inertness, and effectiveness. They are often suitable for systems that come into contact with food materials up.ptbonyanshimi.com. Polyether antifoams, like this compound, also find application, offering good water solubility or dispersibility and effective foam control ywlchemical.comresearchgate.netgoogle.com. Notably, this compound is characterized by very low cytotoxicity, which is a beneficial attribute for applications involving biological systems, potentially extending to certain food processing scenarios where microbial activity or sensitive biological components are present fujifilm.com.

Compound List

this compound

Polydimethylsiloxane (PDMS)

Silicone polyethers

Polypropylene glycol (PPG)

Ethylene oxide/propylene oxide (EO/PO) copolymers

Polyether amines

Polyetherester defoamers

Silanes

Siloxanes

Hydrophobic silicas

Polyurea

Polyamide

Mineral oils

Fatty acids

Vegetable oils

Alkyl alcohol polyethers

Future Directions and Emerging Research Frontiers for Antifoam Pe L

Development of Sustainable and Biodegradable Polyether Defoamers

A significant trend in the chemical industry is the shift towards green and sustainable products, and defoamers are no exception. The development of biodegradable polyether defoamers from renewable resources is a key area of research. This involves exploring alternative raw materials to the traditional petroleum-derived components.

Researchers are investigating the use of bio-based materials such as vegetable oils, fatty alcohols, and cellulose (B213188) derivatives for the synthesis of polyether defoamers. researchgate.netjrte.orgmdpi.com For instance, polyols, a key building block for polyethers, can be derived from sources like wheat straw. mdpi.com The goal is to create defoamers that are not only effective but also readily biodegradable, reducing their environmental footprint. researchgate.net

The synthesis of these sustainable defoamers often involves modifying the bio-based raw materials to achieve the desired amphiphilic properties necessary for effective foam control. For example, fatty alcohols can be reacted with ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) to create polyether chains with tailored hydrophilic-lipophilic balances. scu.edu.cn A study on the synthesis of copolyether esters from fatty alcohols, EO, and PO demonstrated promising defoaming performance, in some cases superior to standard organic silicon defoamers. scu.edu.cn

The performance of these bio-based polyether defoamers is a critical aspect of their development. Research indicates that foams prepared from bio-based polyols can exhibit physical properties comparable to, and in some cases better than, their petroleum-based counterparts, such as improved compression resistance. adhesivesmag.com

Table 1: Comparison of Bio-based vs. Petroleum-based Polyether Precursors

| Feature | Bio-based Polyols | Petroleum-based Polyols |

| Source | Vegetable oils, wheat straw, cellulose | Petroleum |

| Environmental Impact | Lower carbon footprint, biodegradable | Higher carbon footprint, persistent |

| Performance | Comparable or enhanced physical properties | Established performance |

| Key Advantage | Sustainability, reduced environmental impact | Cost-effectiveness, established supply chain |

Advanced Computational Approaches for Rational Antifoam Design

The design of new and improved antifoam agents is increasingly being guided by advanced computational techniques. Molecular Dynamics (MD) simulations and Computational Fluid Dynamics (CFD) are powerful tools that provide insights into the molecular mechanisms of foam formation and destruction, facilitating the rational design of more effective defoamers. mdpi.comresearchgate.netresearcher.life

Molecular Dynamics simulations allow researchers to model the interactions between surfactant molecules, water, and antifoam agents at the atomic level. schrodinger.comnih.gov This can reveal how a defoamer molecule, like a polyether, interacts with the foam lamella, the thin liquid film that forms the bubble wall. By understanding these interactions, scientists can design molecules with optimal properties for disrupting the foam structure. For instance, simulations can help in tailoring the hydrophilic and lipophilic sections of a polyether chain for maximum efficacy at the air-water interface. mdpi.com

The integration of these computational approaches allows for a more targeted and efficient design process for new antifoam agents. By predicting the performance of a potential defoamer molecule before it is synthesized in the lab, researchers can reduce the number of experiments required, saving time and resources. mdpi.comnih.gov

In Situ Monitoring and Intelligent Foam Control Systems

The efficiency of an antifoaming agent is not solely dependent on its chemical properties but also on how it is applied. Over-dosing can be wasteful and may even negatively impact the process, while under-dosing can lead to uncontrolled foam. nih.gov To address this, there is a growing emphasis on the development of in-situ monitoring and intelligent foam control systems.

These systems utilize sensors to detect the presence and level of foam in real-time, allowing for the precise and automated addition of the antifoam agent only when needed. This approach, often referred to as "on-demand" or "closed-loop" control, can significantly reduce the consumption of defoamers.

A variety of sensor technologies are employed for foam detection, including those based on conductivity, ultrasonic measurement, and impedance. Advanced systems often feature Intelligent Multi-Action (IMA) sensing technology, which can differentiate between foam and product buildup on the sensor, preventing false readings and ensuring reliable operation.

Table 2: Technologies for Intelligent Foam Control

| Technology | Principle of Operation | Advantages |

| Conductivity Probes | Measures the electrical conductivity of the medium; foam has a different conductivity than the liquid. | Simple, cost-effective. |

| Ultrasonic Sensors | Emits ultrasonic pulses and measures the time for the echo to return, detecting the foam surface. | Non-contact, suitable for various foam types. |

| Impedance Probes with IMA | Measures the impedance of the medium and uses a guard electrode to compensate for fouling. | Highly reliable, immune to sensor coating. |

Synergistic Combinations with Other Foam Mitigation Strategies (e.g., Mechanical Defoaming)

While chemical antifoams are highly effective, there is growing interest in combining them with other foam mitigation strategies, particularly mechanical defoaming methods, to achieve synergistic effects. daneshyari.com Mechanical defoamers, such as rotating discs or ultrasonic transducers, physically disrupt the foam structure.

Ultrasonic defoaming, in particular, has shown promise as a complementary technique. sinaptec.frresearchgate.net High-intensity sound waves can be directed at the foam, causing the bubbles to rupture due to acoustic pressure and resonance effects. researchgate.net Research has shown that combining sonication with the addition of a chemical defoamer can enhance the effectiveness of foam collapse. google.com This synergistic approach can lead to a reduction in the amount of chemical antifoam required, which is beneficial in terms of both cost and potential process contamination.

Studies on combined vacuum and mechanical defoaming have also demonstrated a synergistic effect, significantly improving defoaming efficiency compared to using either method alone. mdpi.com The principle is that one method weakens the foam structure, making it more susceptible to the action of the other.

This integrated approach, combining the strengths of both chemical and physical methods, represents a promising frontier in industrial foam control, offering a more robust and potentially more environmentally friendly solution.

Q & A

Q. How do researchers select the optimal antifoam agent for specific experimental systems, such as cell culture or bioreactors?

Selection criteria include evaluating foam generation mechanisms (e.g., agitation rate, gas sparging), compatibility with biological systems (e.g., cytotoxicity), and interference with downstream assays (e.g., protein quantification). For Antifoam PE-L, key parameters include its silicone-polyether hybrid composition, which balances defoaming efficiency and minimal cell toxicity. Standardized testing involves measuring foam reduction rates and turbidity changes post-addition .

Q. What experimental protocols are recommended for assessing antifoam performance in laboratory-scale bioreactors?

A typical protocol involves:

- Baseline testing : Conducting control experiments without antifoam to quantify natural foam generation under conditions like 400 rpm agitation and 20 mL/min air sparging.

- Dose-response analysis : Adding this compound at concentrations (e.g., 10–100 ppm) and monitoring foam dissipation over time using optical sensors or manual height measurements.

- Cytotoxicity validation : Testing cell viability (e.g., via Alamar Blue assay) to ensure no adverse effects on growth or metabolism .

Q. How does this compound compare to silicone- or polyether-based agents in terms of foam suppression and biocompatibility?

this compound, a polyether-modified polysiloxane, combines rapid foam collapse (characteristic of silicones) with long-term foam inhibition (a polyether trait). Comparative studies show its LD50 for Vero cells exceeds 1,000 ppm, indicating low cytotoxicity, whereas pure silicone agents may require higher concentrations for equivalent defoaming, increasing assay interference risks .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize antifoam concentrations in high-throughput assays, such as 96-well Bradford assays?

DoE approaches screen antifoam agents at varying concentrations (e.g., 0.1–1% v/v) to balance foam suppression and assay fidelity. For this compound, response surface methodology (RSM) identifies optimal doses that minimize absorbance interference (e.g., <5% deviation in protein quantification) while maintaining storage stability (e.g., no phase separation after 30 days at 4°C) .

Q. What analytical methods are used to characterize antifoam decomposition products and their impact on system flammability or total organic carbon (TOC)?

- Thermogravimetric analysis (TGA) quantifies thermal degradation products under melter conditions (e.g., 1,000°C).

- Gas chromatography-mass spectrometry (GC-MS) identifies volatile organic compounds (VOCs) contributing to flammability.

- TOC analysis measures carbon contributions from antifoams (e.g., this compound adds ~400 ppm TOC if unaccounted for), requiring correction in redox-sensitive processes .

Q. How do antifoams like PE-L influence secondary bioprocess outcomes, such as protein secretion or cell membrane composition?

Studies using flow cytometry and fluorimetry reveal that this compound enhances recombinant protein secretion (e.g., GFP by 20–30%) in CHO cells by modulating membrane fluidity. Phosphatidylcholine and phosphatidylinositol profiles shift at high doses (>100 ppm), suggesting lipid bilayer interactions. Researchers must balance defoaming efficacy with metabolic perturbations .

Methodological Recommendations

- Contradiction Resolution : If antifoam performance varies between bench-scale and pilot-scale systems, re-evaluate shear forces and gas-liquid interface dynamics using dimensionless numbers (e.g., Reynolds, Weber) .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) to remove silicone residues before spectrophotometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.